N-(4-fluorophenethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(4-fluorophenethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered significant attention in the fields of chemistry, biology, and medicine. This compound is notable for its complex structure and diverse functional groups, making it a subject of study for various scientific applications. Its intricate design allows for unique interactions with biological systems, making it a potential candidate for pharmaceutical and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process, beginning with the preparation of the core triazole ring. This is achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The subsequent introduction of the phenyl and pyrimidin-2-ylthio groups involves selective functionalization reactions, including nucleophilic substitution and thiolation, under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis processes to accommodate larger batch sizes. This includes scaling up the cycloaddition reaction in batch reactors, followed by continuous flow techniques for subsequent functionalization steps. Process optimization focuses on maximizing yield, reducing reaction time, and minimizing by-products, often employing catalysts and automated systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: : Oxidative transformations using agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions with hydrides such as sodium borohydride.
Substitution: : Nucleophilic substitutions where the pyrimidin-2-ylthio group can be replaced under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate in acidic or neutral pH.
Reduction: : Sodium borohydride, lithium aluminum hydride in anhydrous solvents.
Substitution: : Nucleophiles such as thiols, amines in polar aprotic solvents.
Major Products
The major products of these reactions vary based on the conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce fully hydrogenated analogs. Substitution reactions generate derivatives with different functional groups replacing the pyrimidin-2-ylthio moiety.
Scientific Research Applications
Chemistry
In chemistry, N-(4-fluorophenethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide serves as a versatile intermediate for creating complex molecules. Its reactivity allows for the synthesis of diverse derivatives for material science and catalysis research.
Biology
Biologically, this compound is explored for its potential as a molecular probe in studying cellular pathways and molecular interactions. Its ability to interact with specific proteins and enzymes makes it useful in biochemical assays and imaging studies.
Medicine
In medicine, the compound's unique structure is investigated for therapeutic applications, such as targeting specific receptors or enzymes linked to diseases. Its potential to modulate biological pathways opens avenues for drug development, particularly in oncology and neuropharmacology.
Industry
Industrial applications include its use as a precursor in the synthesis of advanced materials, such as polymers and nanocomposites. Its functional groups enable the formation of robust and adaptable materials with desirable mechanical and chemical properties.
Mechanism of Action
Molecular Targets and Pathways
N-(4-fluorophenethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or activate biological pathways, influencing cellular processes. For instance, it may bind to an enzyme's active site, altering its activity and impacting metabolic pathways.
Comparison with Similar Compounds
Unique Characteristics
Compared to similar compounds, N-(4-fluorophenethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its specific combination of functional groups and their spatial arrangement. This uniqueness confers distinct reactivity and interaction profiles, making it a valuable compound in various research fields.
Similar Compounds
Similar compounds include other triazole derivatives with different substituents. Examples are:
1-phenyl-1H-1,2,3-triazole-4-carboxamide
N-(4-chlorophenethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide
These compounds, while structurally related, differ in their chemical properties and biological activities due to variations in their substituents.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6OS/c23-17-9-7-16(8-10-17)11-14-24-21(30)20-19(15-31-22-25-12-4-13-26-22)29(28-27-20)18-5-2-1-3-6-18/h1-10,12-13H,11,14-15H2,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTITDCPVWVPEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=C(C=C3)F)CSC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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